3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine
Description
3-Chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine is a pyridine derivative characterized by a chlorine substituent at the 3-position and a piperidinylmethoxy group at the 4-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to the piperidine moiety, a common pharmacophore in neuroactive drugs .
Properties
IUPAC Name |
3-chloro-4-[[1-(2-methylpropyl)piperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-12(2)10-18-7-4-13(5-8-18)11-19-15-3-6-17-9-14(15)16/h3,6,9,12-13H,4-5,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPIDZSHPUDNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)COC2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the 2-methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Chlorination of the Pyridine Ring: The chloro group can be introduced via electrophilic chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, methanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It serves as a tool compound in biological studies to investigate receptor binding and signal transduction pathways.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Analysis
The compound’s closest structural analogs include pyridine derivatives with halogen, alkoxy, or nitrogen-containing substituents. Key comparisons are summarized below:
Table 1: Structural and Functional Group Comparisons
Key Structural and Functional Differences
Halogen vs. Heterocyclic Moieties: The target compound’s chlorine atom at position 3 contrasts with iodine in 2-chloro-4-iodo-3-methylpyridine (). Chlorine’s smaller atomic radius and higher electronegativity may enhance electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution .
Piperidine Derivatives :
- The target’s piperidine substitution differs from the trimethylsilyl acetylene group in 4-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (). Piperidine’s basicity (pKa ~11) may improve solubility in acidic environments, whereas silyl groups enhance hydrophobicity .
Pharmacological Implications :
Hypothetical Property Analysis Based on Structural Features
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | 2-Chloro-4-iodo-3-methylpyridine | WHO Oxadiazole-Piperidine Analog |
|---|---|---|---|
| Molecular Weight | ~296.8 g/mol | ~254.5 g/mol | ~554.1 g/mol |
| LogP (Lipophilicity) | ~3.5 (High) | ~2.8 | ~2.1 (Low due to carboxylic acid) |
| Hydrogen Bond Donors | 0 | 0 | 2 (COOH, NH) |
| Rotatable Bonds | 6 | 2 | 10 |
Notes:
- The target compound’s higher LogP suggests superior lipid membrane permeability, critical for CNS-targeted drugs.
- The WHO analog’s carboxylic acid group () may limit CNS penetration but improve solubility for intravenous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
